molecular formula C9H8N4O3S B13695489 5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13695489
M. Wt: 252.25 g/mol
InChI Key: ZAEOBBOEAISMDD-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring substituted with a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions and may involve reagents like phosphorus oxychloride or sulfuric acid.

Major Products Formed

    Reduction: Reduction of the nitro group yields 5-(4-Amino-3-methoxyphenyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.

    Cyclization: Cyclization can lead to the formation of fused ring systems with potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxy-3-nitrophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    5-(4-Methoxy-3-nitrophenyl)-1,3,4-triazole-2-amine: Contains a triazole ring instead of a thiadiazole ring.

    5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiol group instead of an amine group

Uniqueness

The uniqueness of 5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct electronic and steric properties. These properties influence its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H8N4O3S

Molecular Weight

252.25 g/mol

IUPAC Name

5-(4-methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O3S/c1-16-7-3-2-5(4-6(7)13(14)15)8-11-12-9(10)17-8/h2-4H,1H3,(H2,10,12)

InChI Key

ZAEOBBOEAISMDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

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